Cliropamine

Description

Cliropamine (CAS: 109525-44-2) is a synthetic compound classified as a cardiotonic agent, with the molecular formula C₁₄H₁₁ClO₃S . While its primary mechanism of action remains under investigation, recent studies have explored its role in SARS-CoV-2 TMPRSS2 inhibition, where it demonstrated moderate binding affinity (docking score: -8.028 kcal/mol; MM/GBSA: -38.601 kcal/mol) .

Properties

CAS No. |

109525-44-2 |

|---|---|

Molecular Formula |

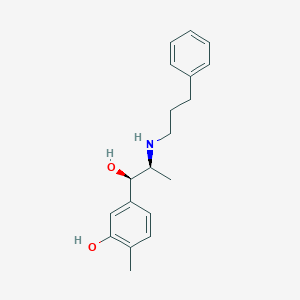

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

5-[(1R,2S)-1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol |

InChI |

InChI=1S/C19H25NO2/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3/t15-,19-/m0/s1 |

InChI Key |

AUTKZDGLQYYXLZ-KXBFYZLASA-N |

SMILES |

CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@H](C)NCCCC2=CC=CC=C2)O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |

Synonyms |

Cliropamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cliropamine involves several key steps. The process begins with the reaction of 4-methylpropiophenone with nitrating acid to yield 4-methyl-3-nitropropiophenone. This intermediate is then reduced to the corresponding aniline derivative through catalytic hydrogenation. The aniline derivative undergoes diazotization, followed by heating to form 3-hydroxy-4-methylpropiophenone. This compound is protected by etherification with benzyl chloride, resulting in 3-benzyloxy-4-methylpropiophenone. Bromination of this intermediate and subsequent reaction with N-benzyl-N-(3-phenylpropyl)amine yields the tertiary amine, which is finally debenzylated and reduced by catalytic hydrogenation over palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cliropamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: this compound participates in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .

Scientific Research Applications

Cliropamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cliropamine involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Cliropamine shares structural motifs with several compounds, including chlorinated aromatic rings and sulfonamide groups , which are common in pharmacologically active molecules. Functionally, it is compared to compounds targeting TMPRSS2 (a protease critical for viral entry in SARS-CoV-2) and other cardiovascular agents.

Table 1: Key Properties of this compound and Comparable Compounds

| Compound | CAS Number | Molecular Formula | Indication/Use | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) |

|---|---|---|---|---|---|

| This compound | 109525-44-2 | C₁₄H₁₁ClO₃S | Cardiotonic, TMPRSS2 inhibitor | -8.028 | -38.601 |

| Hexafluronium bromide | 1115-70-4 | C₁₉H₃₀Br₂N₂O₂ | Neuromuscular blocker | -8.045 | -67.775 |

| Dab-452 | Not available | Not disclosed | Antiviral candidate | -7.912 | -60.818 |

| Reproterol | 54063-48-6 | C₁₈H₂₃NO₄ | Bronchodilator | -8.445 | -47.283 |

| Fenoterol | 13392-18-2 | C₁₇H₂₁NO₄ | β2-adrenergic agonist | -7.839 | -45.418 |

Key Findings from Comparative Studies

TMPRSS2 Inhibition: this compound’s docking score (-8.028 kcal/mol) is lower than Reproterol (-8.445 kcal/mol) and Hexafluronium bromide (-8.045 kcal/mol), indicating weaker binding affinity to TMPRSS2 . However, its MM/GBSA energy (-38.601 kcal/mol) suggests moderate stability in the binding pocket, outperforming Fenoterol (-45.418 kcal/mol) but underperforming compared to Dab-452 (-60.818 kcal/mol) .

Cardiovascular Applications :

- This compound’s cardiotonic classification distinguishes it from Hexafluronium bromide (a neuromuscular blocker) and Reproterol (a bronchodilator). Its structural uniqueness (C₁₄H₁₁ClO₃S) may contribute to tissue-specific activity .

Safety and Selectivity :

Critical Analysis of Research Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.